(Z)-N-(3,4-dimethylphenyl)-2-(3-(3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxothiazolidin-5-ylidene)-2-oxoindolin-1-yl)acetamide

Description

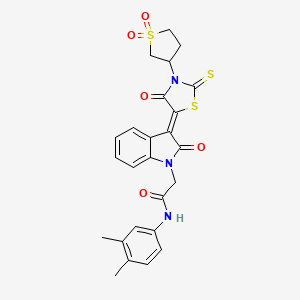

The compound “(Z)-N-(3,4-dimethylphenyl)-2-(3-(3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxothiazolidin-5-ylidene)-2-oxoindolin-1-yl)acetamide” is a structurally complex thioxothiazolidinyl-acetamide derivative. Its synthesis involves multi-step reactions, including the formation of the thiazolidinone core, introduction of the 1,1-dioxidotetrahydrothiophen-3-yl substituent, and stereochemical control to preserve the Z-configuration at the exocyclic double bond . Key structural features include:

- Thioxothiazolidinone core: A 4-oxo-2-thioxothiazolidin-5-ylidene moiety, which is critical for bioactivity, particularly as a urease inhibitor .

- 1,1-Dioxidotetrahydrothiophen-3-yl group: A sulfone-containing substituent that enhances solubility and metabolic stability compared to non-oxidized sulfur analogs.

- 3,4-Dimethylphenyl acetamide: A lipophilic aromatic group that may improve membrane permeability and target binding.

Structural elucidation via ¹H NMR, ¹³C NMR, and mass spectrometry confirms the Z-configuration, which is essential for maintaining planar geometry and optimal interaction with biological targets .

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-2-[(3Z)-3-[3-(1,1-dioxothiolan-3-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O5S3/c1-14-7-8-16(11-15(14)2)26-20(29)12-27-19-6-4-3-5-18(19)21(23(27)30)22-24(31)28(25(34)35-22)17-9-10-36(32,33)13-17/h3-8,11,17H,9-10,12-13H2,1-2H3,(H,26,29)/b22-21- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAFGLXLTUODBLK-DQRAZIAOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)C5CCS(=O)(=O)C5)C2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)C5CCS(=O)(=O)C5)/C2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O5S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of thioxothiazolidinyl-acetamides, which are structurally diverse due to variations in substituents on the thiazolidinone core and acetamide side chains. Below is a detailed comparison with analogs from the literature:

Table 1: Structural and Functional Comparison of Thioxothiazolidinyl-Acetamides

Key Findings :

Substituent Effects on Bioactivity: The butyl group on the thiazolidinone core (e.g., in 2-(3-butyl-4-oxo-2-thioxothiazolidin-5-yl)-N-(4-methylbenzyl)acetamide) correlates with higher urease inhibition (IC₅₀ = 8.7 µM) compared to benzyl or allyl substituents . Sulfone groups are known to enhance metabolic stability and reduce toxicity .

Role of the Acetamide Side Chain :

- The 3,4-dimethylphenyl acetamide moiety in the target compound introduces steric bulk and hydrophobicity, which may enhance binding to urease’s active site compared to smaller groups like allyl or cyclopentyl .

Stereochemical Considerations: The Z-configuration in the target compound ensures proper alignment of the thioxothiazolidinone and indolinone moieties for optimal enzyme interaction. Analogs with E-configurations or undefined stereochemistry show reduced activity .

Synthetic Challenges :

- The synthesis of the target compound requires precise control of reaction conditions (e.g., anhydrous solvents, low temperatures) to avoid oxidation of the thiophene ring and preserve the Z-configuration. This contrasts with simpler analogs synthesized under ambient conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.